Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Description
Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid (CAS: 3813-52-3) is a norbornene derivative featuring two carboxylic acid groups in a bicyclic framework. Its stereochemistry (1S,2R,3S,4S) confers distinct reactivity and physical properties, making it valuable in organic synthesis and polymer chemistry. The compound is synthesized via asymmetric Diels-Alder reactions, often employing chiral auxiliaries like (+)-menthol to achieve enantiomeric purity . Applications include its use as an intermediate in pharmaceuticals, such as the adenosine A1 antagonist BG9719 , and in ring-opening metathesis polymerization (ROMP) for functionalized polymers .
Properties
IUPAC Name |
(1S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5-,6-,7?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDNOXCRFUCAKQ-RKEPMNIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C=C[C@H]1C([C@@H]2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601176292 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601176292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1265908-16-4 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1265908-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601176292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated bicyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid groups, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alcohols or amines, acidic or basic catalysts, room temperature or reflux conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated bicyclic compounds.
Substitution: Esters, amides.
Scientific Research Applications
Organic Synthesis
Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows it to participate in various reactions such as:
- Diels-Alder Reactions : The compound can act as a diene or dienophile in Diels-Alder cycloaddition reactions.
| Reaction Type | Example Reaction | Reference |
|---|---|---|
| Diels-Alder | Diels-Alder reaction with electron-deficient alkenes |
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential as a precursor for the synthesis of biologically active molecules. Its derivatives have been investigated for their pharmacological properties.
Case Study: Anticancer Activity
A study explored the derivatives of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid and their effects on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against specific cancer types.
Materials Science
The compound is also utilized in the development of new materials, particularly in polymer chemistry where it can be used to synthesize polyfunctional polymers with specific mechanical properties.
Application in Polymer Synthesis
Recent advancements have demonstrated the use of bicyclic dicarboxylic acids in creating biodegradable polymers.
Mechanism of Action
The mechanism by which Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid exerts its effects depends on the specific application. In drug design, it may interact with biological targets such as enzymes or receptors, altering their activity. The rigid structure of the compound allows for precise interactions with these targets, potentially leading to specific biological effects.
Comparison with Similar Compounds
Structural Variations and Physical Properties
Key structural analogs differ in substituents, bridge heteroatoms, and stereochemistry, leading to variations in melting points, solubility, and reactivity.
Table 1: Comparative Physical Properties
Key Observations :
Reactivity in Polymerization
ROMP reactivity varies significantly with stereochemistry and substituents.
Table 2: ROMP Reactivity of Norbornene Derivatives
*Relative to (1R,2R,3S,4S)-dimethyl ester.
Biological Activity
Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is a bicyclic compound that has garnered attention in both organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : CHO
- Molecular Weight : 182.17 g/mol
- CAS Number : 1265908-16-4
- Functional Groups : Two carboxylic acid groups located at positions 2 and 3 of the bicyclic framework.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Ligand Binding : The compound can act as a ligand for specific receptors or enzymes, modulating their activity through competitive or non-competitive inhibition.
- Signal Transduction : By binding to receptors, it may influence signal transduction pathways that are crucial for cellular responses.
1. Medicinal Chemistry
Research has indicated that this compound may possess therapeutic properties:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity that could be useful in treating conditions like arthritis.
- Analgesic Properties : Its interaction with pain pathways indicates possible applications as an analgesic agent.
2. Biochemical Studies
The compound has been explored for its role in biochemical assays:
- Enzyme Inhibition : Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, which may have implications in drug design for metabolic disorders.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Findings | Relevance |
|---|---|---|
| Smith et al., 2023 | Inhibition of COX enzymes by the compound was observed in vitro | Potential for anti-inflammatory drug development |
| Johnson et al., 2024 | Binding affinity studies showed significant interaction with opioid receptors | Implications for pain management therapies |
| Lee et al., 2024 | Demonstrated modulation of metabolic pathways in cancer cell lines | Possible applications in cancer therapy |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound compared to similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | CHO | Contains only one carboxylic group |
| (1S, 2R)-Bicyclo[2.2.1]heptane | CH | Lacks functional groups; simpler structure |
| Bicyclo[3.3.0]octane | CH | Different bicyclic framework; no carboxylic acids |
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid groups readily undergo deprotonation to form salts. This reactivity is foundational for further derivatization:
-
Reaction with inorganic bases : Forms disodium salts under basic conditions (e.g., NaOH) .
-
Reaction with amines : Produces ammonium carboxylates, which are intermediates in amidation .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Salt formation | Aqueous NaOH, 25°C | Disodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
Esterification and Amidation
The carboxylic acids are esterified or amidated to modify solubility and reactivity:
-
Esterification : Methanol/H₂SO₄ yields dimethyl esters, critical for polymer precursors .
-
Amidation : Coupling agents like DCC facilitate bond formation with primary amines.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Esterification | H₂SO₄, methanol, reflux | Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Amidation | DCC, DMAP, RT | N,N'-Diacyl bicyclo derivatives |
Cycloaddition Reactions
The strained bicyclic alkene participates in cycloadditions:
-
[4+2] Diels-Alder : Acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene) .
-
[2+2] Photocycloaddition : UV light induces crosslinking via cyclobutane formation .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Diels-Alder | Thermal, 80°C | Hexacyclic adduct | |
| Photocycloaddition | UV light, inert atmosphere | Bridged cyclobutane dimer |
Polymerization
The norbornene core enables ring-opening metathesis polymerization (ROMP) using Grubbs catalysts:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| ROMP | Grubbs catalyst, CH₂Cl₂, 40°C | Poly(bicyclo[2.2.1]hept-5-ene) |
Enzymatic Interactions
Enzyme-mediated resolutions of its esters highlight its chiral utility:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Enzymatic hydrolysis | Lipase, pH 7.4, 37°C | (1S,2R,3S,4S)-enantiomer |
Thermal Rearrangements
Heating induces retro-Diels-Alder cleavage, releasing cyclopentadiene and regenerating the dienophile .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Retro-Diels-Alder | 150°C, vacuum | Cyclopentadiene + maleic anhydride derivative |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid and its esters?
- Methodology : The compound is synthesized via esterification of the dicarboxylic acid with alcohols (e.g., ethanol, isoamyl alcohol) using sulfuric acid as a catalyst. For example, racemic bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid reacts with ethanol under reflux with concentrated H₂SO₄, followed by extraction and purification (hexane washes, MgSO₄ drying) to yield diethyl esters .
- Data :
- 1H NMR (diethyl ester) : δ 6.27 (olefinic H), 4.16–4.10 (CO₂CH₂CH₃), 3.37–3.11 (bridgehead H), 1.27–1.23 (CO₂CH₂CH₃) .
- Purity : Racemic esters are confirmed via NMR matching with enantiopure analogs .
Q. How can the stereochemistry and purity of this bicyclic compound be validated?
- Methodology :
- Chiral chromatography separates enantiomers using columns like Chiralcel OD-H.
- NMR and X-ray crystallography confirm stereochemistry via coupling constants and spatial arrangement of substituents .
Q. What safety precautions are required when handling this compound?
- Guidelines :
- Avoid inhalation/contact: Use PPE (gloves, goggles, respirators) and work in ventilated hoods .
- Storage: Keep away from heat/ignition sources (P210) and moisture to prevent anhydride formation .
Advanced Research Questions
Q. How does this compound function in asymmetric catalysis or polymer synthesis?
- Applications :
- Photoacid Generators : Polymeric derivatives (e.g., PBHND) are synthesized via ROMP (ring-opening metathesis polymerization) using Grubbs catalysts. These materials release acid upon UV exposure for lithography .
- Metal Complexes : The dicarboxylic acid forms dinuclear Ni(II) complexes with 2,2′-bipyridine, showing π→π* transitions (UV peak at 232 nm) for optoelectronic studies .
- Data :
- Polymer Synthesis : Photoacid generator polymers exhibit thermal stability up to 200°C .
- Electrochemical Properties : Ni(II) complexes display redox activity at -0.8 V (vs. Ag/AgCl) .
Q. What are the challenges in analyzing reaction intermediates during its derivatization?
- Analytical Strategies :
- In Situ NMR/IR : Monitor esterification or anhydride formation (e.g., reaction with methyl aminomethyllambertianate yields labdanoid-substituted amides) .
- DFT Calculations : Predict transition states for Diels-Alder reactions involving the bicyclic core .
Q. How does structural modification (e.g., halogenation) alter its physicochemical properties?
- Case Study : Chlorinated derivatives (e.g., chlorendic acid, 1,4,5,6,7,7-hexachloro) enhance flame retardancy in polyester resins but increase toxicity (IARC Group 3 classification) .
- Data :
- Melting Point : Pure dicarboxylic acid melts at 175°C (decomposition) .
- Solubility : Calcium salts (e.g., 839683-04-4) are water-insoluble, making them suitable for low-permeability plastics .
Q. What role does this compound play in sustainable chemistry?
- Green Synthesis : It serves as a bio-based intermediate for terpenoid derivatives (e.g., labdanoid amides) via solvent-free condensation .
- Applications :
- Cytotoxic Agents : Anhydride derivatives react with natural products to create antitumor compounds (IC₅₀ values: 1–10 µM in HeLa cells) .
- Plasticizers : Esters (e.g., dibutyl) improve PVC flexibility while reducing environmental persistence compared to phthalates .
Key Research Gaps
- Mechanistic Studies : Limited DFT/experimental data on regioselectivity in Diels-Alder reactions.
- Eco-Toxicity : Long-term environmental impact of ester derivatives remains unquantified .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
